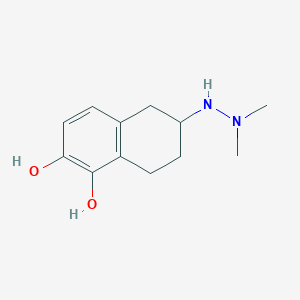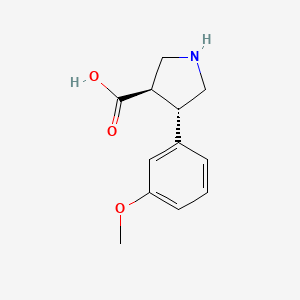
6-(2,2-Dimethylhydrazinyl)-5,6,7,8-tetrahydronaphthalene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2,2-Dimethylhydrazinyl)-5,6,7,8-tetrahydronaphthalene-1,2-diol is a complex organic compound that features a hydrazine functional group attached to a tetrahydronaphthalene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2-Dimethylhydrazinyl)-5,6,7,8-tetrahydronaphthalene-1,2-diol typically involves the reaction of 2,2-dimethylhydrazine with a suitable naphthalene derivative under controlled conditions. One common method involves the use of a hydrazine derivative and a naphthalene compound in the presence of a catalyst such as palladium on carbon. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
6-(2,2-Dimethylhydrazinyl)-5,6,7,8-tetrahydronaphthalene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazine group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various alkylating agents, halogens, and other electrophiles.
Major Products Formed
Oxidation: Formation of corresponding naphthoquinones.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted naphthalene derivatives.
科学的研究の応用
6-(2,2-Dimethylhydrazinyl)-5,6,7,8-tetrahydronaphthalene-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
作用機序
The mechanism of action of 6-(2,2-Dimethylhydrazinyl)-5,6,7,8-tetrahydronaphthalene-1,2-diol involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound a potential candidate for therapeutic applications.
類似化合物との比較
Similar Compounds
2,2-Dimethylhydrazine: A simpler hydrazine derivative with similar reactivity.
Tetrahydronaphthalene: The parent compound without the hydrazine group.
Naphthoquinones: Oxidized derivatives with distinct chemical properties.
Uniqueness
6-(2,2-Dimethylhydrazinyl)-5,6,7,8-tetrahydronaphthalene-1,2-diol is unique due to the presence of both the hydrazine and diol functional groups on the tetrahydronaphthalene backbone. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
特性
分子式 |
C12H18N2O2 |
|---|---|
分子量 |
222.28 g/mol |
IUPAC名 |
6-(2,2-dimethylhydrazinyl)-5,6,7,8-tetrahydronaphthalene-1,2-diol |
InChI |
InChI=1S/C12H18N2O2/c1-14(2)13-9-4-5-10-8(7-9)3-6-11(15)12(10)16/h3,6,9,13,15-16H,4-5,7H2,1-2H3 |
InChIキー |
QFTKTIBPHBRQRP-UHFFFAOYSA-N |
正規SMILES |
CN(C)NC1CCC2=C(C1)C=CC(=C2O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-ethyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11881956.png)






![Ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate](/img/structure/B11882007.png)


![1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile, 6-(1-piperazinyl)-](/img/structure/B11882024.png)


